molecular formula C12H11BrN4O B2777924 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone CAS No. 2177060-50-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2777924
CAS No.: 2177060-50-1
M. Wt: 307.151
InChI Key: PTMFSJNPNWCDDG-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C12H11BrN4O and its molecular weight is 307.151. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with bromophenol derivatives have been synthesized and evaluated for their antioxidant properties. These compounds, including derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated versions, have shown effective antioxidant power in vitro. The synthesized bromophenols were compared with standard antioxidant compounds, revealing that some derivatives had more potent antioxidant and radical scavenger abilities. This suggests potential for these compounds in developing antioxidant therapies or as part of dietary supplements to combat oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Catalytic and Synthetic Applications

Azetidin-1-yl and triazol-2-yl derivatives have been explored for their catalytic applications, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. These reactions are crucial for creating a variety of cyclic compounds, including those with potential medicinal properties. A study highlighted the synthesis of a tris(triazolyl)methanol ligand, which, when complexed with CuCl, catalyzed Huisgen 1,3-dipolar cycloadditions efficiently, indicating its utility in synthetic organic chemistry for constructing complex molecular architectures (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Potential in Antibacterial and Antifungal Research

Compounds similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone have been investigated for their antibacterial and antifungal activities. Research into novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives showed significant inhibition against human pathogenic bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Properties

IUPAC Name

(3-bromophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O/c13-10-3-1-2-9(6-10)12(18)16-7-11(8-16)17-14-4-5-15-17/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFSJNPNWCDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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